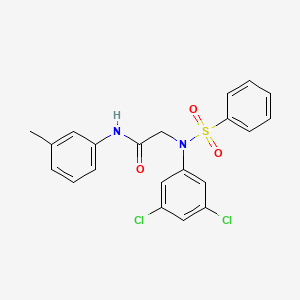![molecular formula C24H23FN2O3 B6030516 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine](/img/structure/B6030516.png)
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and graft-versus-host disease (GVHD).
作用機序
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine works by inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, leading to the survival and proliferation of B-cells. Inhibition of BTK by this compound blocks this pathway, leading to apoptosis (programmed cell death) of B-cells. This compound has also been shown to inhibit the activation of other signaling pathways, such as NF-κB and AKT, which are involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in autoimmune diseases and GVHD. This compound has also been shown to inhibit the activation of T-cells, which play a key role in the development of GVHD.
実験室実験の利点と制限
One advantage of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of this compound is its potential toxicity, particularly in the context of long-term treatment. Further studies are needed to determine the optimal dosing and treatment duration for this compound.
将来の方向性
The potential applications of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine are numerous and diverse. Future research directions could include:
- Clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies, autoimmune diseases, and GVHD.
- Studies to investigate the optimal dosing and treatment duration for this compound.
- Evaluation of the potential synergy of this compound with other therapies, such as chemotherapy and immunotherapy.
- Investigation of the potential use of this compound as a tool for dissecting the role of BTK in various biological processes.
- Development of new BTK inhibitors with improved pharmacokinetic and toxicity profiles.
合成法
The synthesis of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine involves several steps, including the preparation of key intermediates and the coupling of the furoyl and piperazine moieties. The process is complex and requires expertise in organic chemistry. The synthesis of this compound has been described in detail in several scientific publications.
科学的研究の応用
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, as well as GVHD.
特性
IUPAC Name |
3-(2-fluorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3/c25-21-10-5-4-9-19(21)20(18-7-2-1-3-8-18)17-23(28)26-12-14-27(15-13-26)24(29)22-11-6-16-30-22/h1-11,16,20H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXGTVQKVDBWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-methoxy-2-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6030437.png)
![4-bromo-2-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6030439.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B6030447.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6030454.png)
![6-cyclohexyl-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B6030459.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6030462.png)
![ethyl 1-[3-(2-isoxazolidinyl)propanoyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6030474.png)
![4-(2-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6030485.png)

![N-{[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6030505.png)
![N-methyl-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B6030517.png)
![6-(3,4-diethoxybenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6030524.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}acetamide](/img/structure/B6030532.png)
![5-(1-ethyl-3-piperidinyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6030533.png)